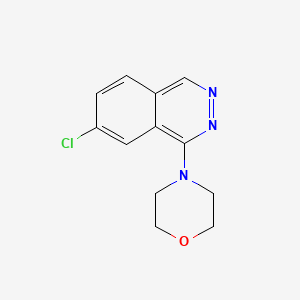

4-(7-Chlorophthalazin-1-yl)morpholine

Description

Significance of Phthalazine (B143731) Derivatives in Contemporary Medicinal Chemistry

The phthalazine scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry. This designation is attributed to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities. Phthalazine derivatives have been extensively explored and have shown significant potential in various therapeutic areas.

One of the most notable applications of phthalazine derivatives is in the field of oncology. Several compounds incorporating this moiety have been developed as potent inhibitors of key enzymes involved in cancer progression. For instance, certain phthalazine derivatives have demonstrated significant inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.

Furthermore, phthalazine-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By blocking VEGFR, these agents can effectively stifle tumor growth and metastasis. Beyond cancer, phthalazine derivatives have also been reported to possess anticonvulsant, anti-inflammatory, antimicrobial, and antihypertensive properties, highlighting the broad therapeutic potential of this heterocyclic system. nih.gov

The Morpholine (B109124) Moiety as a Privileged Pharmacophore in Bioactive Molecules

The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, is another "privileged pharmacophore" frequently incorporated into the design of bioactive molecules. Its inclusion in a drug candidate can confer several advantageous physicochemical and pharmacokinetic properties.

The presence of the morpholine moiety can significantly enhance the aqueous solubility of a compound, which is a critical factor for drug absorption and distribution in the body. The nitrogen atom in the morpholine ring is basic, allowing for the formation of water-soluble salts. Additionally, the oxygen atom can act as a hydrogen bond acceptor, further improving interactions with aqueous environments.

Rationale for Focused Academic Investigation of the 4-(7-Chlorophthalazin-1-yl)morpholine System

The focused academic investigation into the this compound system stems from a rational drug design approach that seeks to combine the beneficial attributes of both the phthalazine and morpholine scaffolds. The phthalazine core provides a rigid and versatile platform for displaying various substituents and is known to interact with a range of biological targets. The chloro-substituent at the 7-position of the phthalazine ring can further modulate the electronic properties of the aromatic system and provide a potential site for further chemical modification.

While extensive research has been conducted on phthalazine and morpholine derivatives as separate classes of compounds, the specific properties and biological activities of this compound itself are not yet widely documented in publicly available scientific literature. Therefore, focused research is warranted to synthesize, characterize, and evaluate the pharmacological profile of this specific compound to determine its potential as a lead for drug discovery.

Detailed Research Findings

As of the latest literature review, specific and detailed research findings exclusively focused on this compound are limited. However, based on the well-established chemistry of its parent scaffolds, we can outline the expected properties and potential areas of biological activity that merit investigation.

Chemical Synthesis and Characterization

The synthesis of this compound would likely proceed through a nucleophilic aromatic substitution reaction. The starting material, 1,7-dichlorophthalazine, could be reacted with morpholine in the presence of a suitable base and solvent. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Upon completion of the reaction, the product would be isolated and purified using standard techniques like column chromatography or recrystallization. The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms and the successful incorporation of the morpholine ring onto the phthalazine core.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 951885-55-5 scbt.comchemicalbook.comcalpaclab.com |

| Molecular Formula | C12H12ClN3O scbt.comchemicalbook.comcalpaclab.com |

| Molecular Weight | 249.70 g/mol scbt.comchemicalbook.comcalpaclab.com |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |

Potential Biological Activities

Given the known pharmacological profiles of phthalazine and morpholine derivatives, this compound is a candidate for screening against a variety of biological targets. Potential areas of investigation include:

Anticancer Activity: Due to the prevalence of phthalazine derivatives as anticancer agents, this compound should be evaluated for its cytotoxic effects against a panel of human cancer cell lines. Further studies could explore its potential as a PARP or VEGFR inhibitor.

Enzyme Inhibition: The compound could be screened against a broad range of kinases and other enzymes to identify potential novel targets.

Antimicrobial Activity: The phthalazine scaffold has been associated with antimicrobial properties, warranting the investigation of this compound against various bacterial and fungal strains.

Table 2: Hypothetical Biological Activity Profile of this compound

| Assay Type | Target/Cell Line | Activity Metric (e.g., IC50, MIC) | Result |

| Cytotoxicity Assay | Human Breast Cancer (MCF-7) | IC50 | Data not available |

| Cytotoxicity Assay | Human Colon Cancer (HCT116) | IC50 | Data not available |

| PARP-1 Inhibition Assay | Recombinant Human PARP-1 | IC50 | Data not available |

| VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | IC50 | Data not available |

| Antibacterial Assay | Staphylococcus aureus | MIC | Data not available |

| Antifungal Assay | Candida albicans | MIC | Data not available |

Note: This table is presented as an illustrative example of the types of biological assays that would be relevant for this compound. No experimental data for this compound was found in the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

4-(7-chlorophthalazin-1-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWHQDBEFIHCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650099 | |

| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-55-5 | |

| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for the Construction of the Phthalazine (B143731) Core and its Derivatives

The construction of the phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established area of organic synthesis. These strategies primarily rely on the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring.

Cyclocondensation and Annulation Reactions in Phthalazine Synthesis

Cyclocondensation reactions are the most fundamental and widely used methods for assembling the phthalazine framework. These reactions typically involve the condensation of a benzene derivative bearing two adjacent electrophilic centers with a hydrazine-based dinucleophile.

One of the most common approaches is the reaction of 2-acylbenzoic acids with hydrazine (B178648) hydrate (B1144303). longdom.orgacs.org This one-pot, two-step process involves an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the corresponding phthalazin-1(2H)-one. Similarly, phthalic anhydrides can react with hydrazine derivatives to form phthalazinones. longdom.orgsci-hub.se Microwave-assisted cyclocondensation of hydrazine derivatives with appropriate precursors in aqueous media has also been reported as an efficient method. sci-hub.se

Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a route to the phthalazine system. Transition-metal-catalyzed annulation has emerged as a powerful tool for creating functionalized phthalazinones. nih.gov These methods often proceed via C-H bond activation, allowing for the construction of the heterocyclic ring from simpler precursors. nih.gov

| Reaction Type | Starting Materials | Key Reagents | Product | Reference |

| Cyclocondensation | 2-Acylbenzoic Acids | Hydrazine Hydrate | 4-Substituted Phthalazin-1(2H)-one | longdom.orgacs.org |

| Cyclocondensation | Phthalic Anhydride (B1165640) | Hydrazine Derivatives | Phthalazin-1,4-dione | longdom.orgsci-hub.se |

| Annulation | Benzoic Acids | Alkynes, Isocyanates | N-Substituted Phthalimides | nih.gov |

| Metal-Catalyzed Annulation | ortho-Halobenzaldehydes | Internal Alkynes | Indenones (Phthalazine precursors) | researchgate.net |

Advanced Approaches for Introducing Diverse Substituents onto the Phthalazine Scaffold

Once the phthalazine core is constructed, further functionalization is often necessary to synthesize specific target molecules. Modern synthetic chemistry offers several advanced strategies for introducing a wide array of substituents onto the phthalazine scaffold with high precision.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, plays a pivotal role. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are extensively used to introduce aryl, alkynyl, and alkenyl groups, respectively, onto halogenated phthalazine precursors. longdom.org For instance, a 1-chlorophthalazine (B19308) can be coupled with a boronic acid under Suzuki conditions to install an aryl or heteroaryl group at the 1-position. longdom.org

Another powerful strategy is the direct C-H bond activation/functionalization. nih.gov This approach allows for the introduction of substituents at specific positions on the phthalazine ring without the need for pre-functionalization (e.g., halogenation). This method is atom-economical and can be used for various transformations, including arylation, alkylation, and halogenation. nih.gov One-pot domino reactions, which combine multiple transformations in a single operation, have also been developed for the diversified synthesis of phthalazines and phthalazinones. researchgate.net

| Methodology | Substrate | Typical Reagents/Catalysts | Transformation | Reference |

| Suzuki Coupling | Halogenated Phthalazine | Boronic Acid, Pd Catalyst (e.g., Pd(OAc)₂) | C-C Bond Formation (Arylation) | longdom.org |

| Sonogashira Coupling | Halogenated Phthalazine | Terminal Alkyne, Pd/Cu Catalysts | C-C Bond Formation (Alkynylation) | longdom.org |

| C-H Activation | Phthalazinone | Transition-Metal Catalyst (Rh, Ru, Pd) | C-H Functionalization (e.g., Alkylation) | nih.gov |

| One-Pot Acylation/Cyclization | o-Halobenzaldehyde | Aldehydes, Hydrazine, Pd Catalyst | Formation of 1-Substituted Phthalazines | researchgate.net |

Strategic Incorporation of the Morpholine (B109124) Moiety

The introduction of the morpholine ring onto the phthalazine core is a crucial step in the synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine. This is typically achieved through reactions that form a carbon-nitrogen bond between the morpholine nitrogen and an electrophilic carbon on the phthalazine ring.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phthalazines with Morpholine

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching amine nucleophiles, such as morpholine, to electron-deficient aromatic rings like phthalazine. The reaction requires a halogen atom (typically chlorine or fluorine) on the ring to act as a leaving group and the presence of the electron-withdrawing nitrogen atoms of the phthalazine core to activate the ring towards nucleophilic attack. nih.govlboro.ac.uk

In the synthesis of the target compound, a 1,7-dichlorophthalazine precursor would react with morpholine. The nitrogen atom of morpholine attacks the carbon atom bearing a chlorine, forming a Meisenheimer complex intermediate. Subsequent departure of the chloride ion yields the final product. nih.gov The regioselectivity of this reaction is important; the C1 and C4 positions of the phthalazine ring are generally more activated towards nucleophilic attack than positions on the benzene ring. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often in the presence of a base such as K₂CO₃ or triethylamine (B128534) to neutralize the HCl generated. mdpi.commdpi.com

Palladium-Catalyzed Amination Reactions Involving Phthalazines and Morpholine Derivatives

As an alternative to SNAr, palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination, provides a powerful and versatile method for forming C-N bonds. researchgate.netmdpi.com This reaction can couple a wide range of amines with aryl halides, including chlorophthalazines.

The catalytic cycle involves a palladium(0) species, a phosphine-based ligand (e.g., BINAP, DavePhos), and a base (e.g., NaOtBu). mdpi.com The reaction can be advantageous when the SNAr reaction is sluggish or fails, particularly with less activated aryl chlorides. This method has been successfully applied to the amination of various chloro-heterocycles with cyclic secondary amines like morpholine. researchgate.net

Targeted Synthesis of this compound and Specific Analogues

The specific synthesis of this compound logically proceeds through a multi-step sequence that first establishes the substituted phthalazine core, followed by the introduction of the morpholine moiety.

A plausible synthetic route begins with a substituted benzoic acid, such as 4-chloro-2-formylbenzoic acid, which undergoes cyclocondensation with hydrazine hydrate to form 7-chlorophthalazin-1(2H)-one. This phthalazinone intermediate is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 1,7-dichlorophthalazine. nih.govnih.gov

The final step involves the selective reaction of 1,7-dichlorophthalazine with morpholine. Through a controlled Nucleophilic Aromatic Substitution (SNAr) reaction, one of the chlorine atoms is displaced by the morpholine nucleophile. The chlorine at the C1 position is generally more reactive towards nucleophilic attack than the chlorine at C7. By using a stoichiometric amount of morpholine and carefully controlling the reaction conditions (e.g., temperature), the monosubstituted product, this compound, can be preferentially formed. longdom.org A similar strategy has been employed in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, where a dichloroquinoline precursor is selectively reacted with a cyclic amine. nih.gov

Precursor Synthesis and Selective Halogenation Strategies for Phthalazine Rings

The synthesis of the core phthalazine structure is often achieved through the condensation of a suitably substituted phthalic acid derivative, such as phthalic anhydride, with hydrazine. longdom.org For the target compound, the regioselective introduction of the chlorine atom at the 7-position is a critical step. This is typically accomplished by starting with a precursor that already contains the halogen at the desired position. A common strategy involves using 4-chlorophthalic acid or its anhydride as the starting material.

The general synthetic pathway proceeds as follows:

Cyclization: Reaction of a substituted phthalic acid derivative with hydrazine hydrate yields a phthalhydrazide (B32825) (a phthalazine-1,4-dione). longdom.orgnih.gov

Chlorination: The resulting phthalhydrazide is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the dione (B5365651) into a dichlorinated phthalazine, such as 1,4-dichlorophthalazine. longdom.orgnih.govmit.edu When starting with 4-chlorophthalic acid, this step would yield 1,4,7-trichlorophthalazine or, more commonly, a 7-chloro-phthalazin-1,4-dione is converted to a 1,4-dichloro-7-chloro-phthalazine precursor.

An alternative approach involves the cyclization of substituted 2-formylbenzoic acids or their synthetic equivalents with hydrazine to form the phthalazinone core, which can then be halogenated. researchgate.net The key to achieving the 7-chloro substitution is the careful selection of a starting benzene-derived precursor where the chloro-substituent is already in place, thus directing the regiochemical outcome of the final phthalazine ring.

Optimization of Coupling Reactions for Efficient Morpholine Introduction

The introduction of the morpholine ring onto the phthalazine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In a precursor such as 1,7-dichlorophthalazine, the chlorine atom at the 1-position is significantly more reactive towards nucleophilic attack than the chlorine at the 7-position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridazine ring, which stabilizes the intermediate Meisenheimer complex. This inherent selectivity allows for the controlled, mono-substitution with morpholine at the C1 position.

The reaction involves treating the dichlorophthalazine precursor with morpholine in the presence of a base. longdom.org Optimization of this coupling reaction is crucial for maximizing yield and purity. Key parameters that are typically optimized include:

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dioxane, or Acetonitrile (B52724) are commonly used to facilitate the reaction.

Base: An inorganic or organic base is required to neutralize the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). mdpi.com

Temperature: The reaction may be conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. mdpi.com

The table below summarizes typical conditions for analogous SNAr reactions used to introduce amine nucleophiles onto chloro-substituted heterocyclic scaffolds.

| Parameter | Typical Conditions | Purpose | Reference |

| Substrate | 1,7-Dichlorophthalazine | Electrophilic scaffold | longdom.org |

| Nucleophile | Morpholine | Amine source | mdpi.com |

| Solvent | DMF, Dioxane | Aprotic polar medium | mdpi.com |

| Base | K₂CO₃, Triethylamine | Acid scavenger | mdpi.com |

| Temperature | 80-120 °C | Increase reaction rate | mdpi.com |

Derivatization and Advanced Structural Modifications of the this compound Scaffold

Once the core structure of this compound is synthesized, it serves as a versatile scaffold for further chemical modifications to generate a library of structurally diverse analogs. derpharmachemica.comresearchgate.net

Functional Group Interconversions on the Phthalazine and Morpholine Moieties

The synthesized scaffold contains two primary sites for further functionalization: the chlorine atom at the 7-position of the phthalazine ring and the morpholine moiety itself.

Phthalazine Moiety: The aryl chloride at the C7 position is a key handle for derivatization. While less reactive than the C1 position, it can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling could be employed to introduce new aryl or alkyl groups, creating C-C bonds. Similarly, Buchwald-Hartwig amination could be used to introduce a variety of substituted amines, forming new C-N bonds. These transformations allow for extensive exploration of the chemical space around the phthalazine core.

Morpholine Moiety: The morpholine ring is generally stable. However, advanced synthetic strategies could involve N-functionalization if a secondary amine precursor to morpholine (e.g., piperazine (B1678402) derivative) was used in the initial coupling step. For the intact morpholine ring, modifications are less common but could potentially involve ring-opening followed by derivatization and re-cyclization for more complex analogs.

Synthetic Routes for Introduction of Diverse Substituents for Scaffold Diversification

The most prevalent strategy for scaffold diversification involves utilizing a common precursor, such as 1-chloro-4-(substituted)phthalazine, and reacting it with a wide array of nucleophiles to displace the highly reactive C1 chlorine atom. derpharmachemica.comresearchgate.net This approach allows for the introduction of diverse functional groups, leading to the generation of large chemical libraries for structure-activity relationship (SAR) studies.

The 1-chlorophthalazine precursor can be reacted with:

Nitrogen Nucleophiles: A variety of primary and secondary amines, hydrazines, and other nitrogen-containing heterocycles can be introduced to yield aminophthalazine derivatives. longdom.orgderpharmachemica.com For example, reaction with hydrazine hydrate yields a hydrazinylphthalazine. researchgate.net

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) can be used to synthesize alkoxyphthalazine derivatives. derpharmachemica.comresearchgate.net

Sulfur Nucleophiles: Thiols and reagents like thiourea (B124793) can be employed to introduce sulfur-containing moieties. derpharmachemica.comresearchgate.net

Carbon Nucleophiles: Active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can serve as carbon nucleophiles to form new C-C bonds at the 1-position. derpharmachemica.comjocpr.com

The following table details various transformations starting from a 1-chlorophthalazine precursor, demonstrating the potential for scaffold diversification.

| Nucleophile | Reagent Example | Resulting Functional Group at C1 | Reference |

| Nitrogen | Hydrazine Hydrate | -NHNH₂ (Hydrazinyl) | researchgate.net |

| Ammonium Acetate | -NH₂ (Amino) | derpharmachemica.com | |

| Ethanolamine | -NHCH₂CH₂OH | researchgate.net | |

| Oxygen | Sodium Methoxide | -OCH₃ (Methoxy) | derpharmachemica.comresearchgate.net |

| Sulfur | Thiourea | -SH (Thiol) | derpharmachemica.comresearchgate.net |

| Carbon | Malononitrile | -CH(CN)₂ | derpharmachemica.comjocpr.com |

| Ethyl Cyanoacetate | -CH(CN)COOEt | derpharmachemica.comjocpr.com |

This systematic approach to derivatization enables the fine-tuning of the molecule's physicochemical properties.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Specific Reaction Pathways in Phthalazine (B143731) Scaffold Formation

The formation of the fundamental phthalazine scaffold, a bicyclic aromatic heterocycle, is a critical precursor to obtaining 4-(7-Chlorophthalazin-1-yl)morpholine. The most prevalent and established synthetic routes commence with readily available phthalic acid derivatives.

One primary pathway involves the condensation reaction of a substituted phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). longdom.org This reaction typically proceeds in the presence of an acid catalyst, such as acetic acid. The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the anhydride ring, leading to its opening. A subsequent intramolecular cyclization via condensation between the second nitrogen of the hydrazine moiety and the remaining carboxylic acid group, followed by dehydration, yields the phthalazinone ring system. longdom.orgnih.gov

To arrive at the 1-chlorophthalazine (B19308) intermediate necessary for the introduction of the morpholine (B109124) group, the phthalazinone derivative undergoes a chlorination step. This is commonly achieved by treating the phthalazinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The mechanism involves the activation of the carbonyl oxygen of the phthalazinone by phosphorus oxychloride, converting the hydroxyl group of the tautomeric form into a good leaving group. Subsequent attack by a chloride ion results in the formation of the 1-chlorophthalazine intermediate. longdom.org

Detailed Mechanistic Studies of Nucleophilic Attack on Phthalazine Systems by Amines, including Morpholine

The introduction of the morpholine substituent at the C1 position of the 7-chlorophthalazine ring is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of the morpholine ring acts as the nucleophile. jocpr.comresearchgate.net

The mechanism proceeds through a well-established two-step addition-elimination pathway. nih.gov

Ipso Addition: The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the electron-deficient C1 carbon of the 7-chlorophthalazine ring. This carbon is directly bonded to the chlorine atom, which serves as the leaving group. This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, particularly onto the electronegative nitrogen atoms within the phthalazine ring, which helps to stabilize this transient species. nih.gov

Elimination: In the second step, the aromaticity of the phthalazine ring is restored through the expulsion of the chloride ion. This elimination step is typically fast and leads to the final product, this compound.

This reaction is characteristic of nucleophilic substitution on electron-deficient heteroaromatic systems, where the ring nitrogen atoms facilitate the attack by withdrawing electron density. nih.gov

Influence of Aromatic Substituents, such as the Chlorine Atom, on Reaction Kinetics and Chemoselectivity

The substituents on the phthalazine ring play a crucial role in modulating the kinetics and selectivity of the nucleophilic substitution reaction. The chlorine atom at the C7 position and the chlorine atom at the C1 position (the leaving group) have distinct electronic effects.

Activating and Directing Effects: The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack but, critically, activates it towards nucleophilic attack. By withdrawing electron density from the ring, the chlorine atom at C7 enhances the electrophilicity of the carbon atoms in the phthalazine system, including the C1 position, making it more susceptible to attack by nucleophiles like morpholine.

Role as a Leaving Group: At the C1 position, the chlorine atom's primary role is to function as a good leaving group during the SNAr reaction. Its ability to stabilize a negative charge as a chloride ion (Cl⁻) facilitates the second step of the addition-elimination mechanism, where aromaticity is restored. The relative bond strength and stability of the resulting anion make halogens effective leaving groups in this context.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Leaving Group Ability |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Poor |

| Chlorine (Cl) | 3.16 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Good |

| Bromine (Br) | 2.96 | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Very Good |

| Iodine (I) | 2.66 | Weakly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Excellent |

This table illustrates that while all halogens are inductively electron-withdrawing, their effectiveness as a leaving group in SNAr reactions increases down the group. Chlorine represents a good balance of activating the ring and being an effective leaving group.

Catalytic Aspects and Organocatalytic Applications in the Synthesis and Derivatization of Morpholine-Containing Compounds

While the direct synthesis of this compound via SNAr may not always require catalysis, catalytic methods are paramount in the broader synthesis and derivatization of related morpholine and phthalazine structures, often providing enhanced efficiency, stereocontrol, and access to novel analogs.

Metal Catalysis: Tandem reactions combining metal-catalyzed steps have proven efficient for the enantioselective synthesis of substituted morpholines. For instance, a one-pot reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral morpholines from aminoalkyne substrates. organic-chemistry.orgorganic-chemistry.org Mechanistic studies in these systems highlight the importance of hydrogen-bonding interactions between the substrate and the metal catalyst's ligands for achieving high enantioselectivity. organic-chemistry.org

Organocatalysis: Organocatalysis offers a metal-free alternative for derivatizing heterocyclic systems. In the context of phthalazines, anion-binding catalysis using thiourea-based organocatalysts has been successfully employed for the asymmetric dearomatization of phthalazines. acs.org This process involves the Mannich-type addition of silyl (B83357) ketene (B1206846) acetals to in situ generated N-acylphthalazinium salts, affording chiral 1,2-dihydrophthalazines with high enantioselectivity. acs.org Although not directly synthesizing the target compound, this demonstrates a powerful catalytic method for modifying the phthalazine core.

Furthermore, morpholine itself can be a component of organocatalysts. However, studies have shown that enamines derived from morpholine are often less reactive than those derived from pyrrolidine (B122466) due to the electronic effect of the oxygen atom and the pyramidal geometry of the nitrogen, which reduces nucleophilicity. nih.gov

| Catalytic Method | Catalyst Type | Transformation | Mechanistic Highlight | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium-based | Enantioselective synthesis of substituted morpholines | Hydrogen-bonding interactions are key for stereocontrol | organic-chemistry.org |

| Asymmetric Dearomatization | Thiourea (B124793) Organocatalyst | Enantioselective synthesis of 1,2-dihydrophthalazines | Anion-binding catalysis activates the phthalazinium salt | acs.org |

| Hydroamination | Titanium-based | Cyclization to form cyclic imines (morpholine precursors) | Used in tandem with hydrogenation for morpholine synthesis | organic-chemistry.org |

Computational Chemistry and Theoretical Characterization

Molecular Modeling of the 4-(7-Chlorophthalazin-1-yl)morpholine Structure and its Conformational Space

Molecular modeling is fundamental to visualizing the three-dimensional structure of this compound and understanding its flexibility, which is crucial for its interaction with biological targets.

The conformational landscape of this compound is primarily defined by two key areas of flexibility: the puckering of the morpholine (B109124) ring and the rotation around the single bond connecting the morpholine nitrogen to the phthalazine (B143731) ring.

The morpholine ring typically adopts a stable chair conformation. researchgate.netcerist.dz Within this conformation, two distinct conformers, Chair-Eq (equatorial) and Chair-Ax (axial), can exist, depending on the orientation of the substituent relative to the ring. acs.orgacs.orgnih.gov Theoretical calculations on morpholine itself have shown the equatorial chair conformer to be the most predominant and stable form in non-aqueous environments. researchgate.net An exploration of the energy landscape for this compound would involve systematically rotating the C-N bond linking the two ring systems and calculating the potential energy at each increment. This process identifies the lowest-energy (most stable) conformations and the energy barriers between them, providing insight into the molecule's preferred shapes.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a 6-31G(d,p) basis set, can elucidate a variety of molecular properties. cerist.dznih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net Furthermore, DFT can be used to compute the Molecular Electrostatic Potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. cerist.dz Time-dependent DFT (TD-DFT) can be employed to study the properties of excited states, which is essential for understanding the molecule's photochemical behavior. researchgate.net

Table 1: Representative Data from DFT Calculations Note: The following data are illustrative examples of parameters that would be obtained from DFT calculations and are not based on published results for this specific molecule.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 5.3 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.8 D |

Computational Prediction of Reactivity and Mechanistic Pathways

The electronic parameters derived from DFT calculations are instrumental in predicting the chemical reactivity of this compound. Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the most probable sites for electrophilic, nucleophilic, or radical attack. researchgate.netwikipedia.org

The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscispace.com Condensed Fukui functions simplify this by assigning a reactivity value to each atom in the molecule. semanticscholar.orgresearchgate.net For this compound, this analysis would likely identify the nitrogen atoms of the phthalazine ring and specific carbon atoms as potential sites for electrophilic attack, while other regions might be more susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might be metabolized or how it might react with other molecules, providing a theoretical foundation for understanding potential mechanistic pathways. acs.org

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govuzh.ch In the context of drug discovery, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govnih.gov

An MD simulation would begin with a docked model of the ligand in the protein's binding site. numberanalytics.com The simulation then calculates the forces between atoms and their subsequent motions over a set period, often nanoseconds to microseconds, generating a trajectory of the complex's dynamic behavior. nih.gov Analysis of this trajectory can reveal:

Stability of the complex: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone.

Key interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the binding. researchgate.net

Conformational changes: Observing how the protein and ligand adapt to each other upon binding. nih.gov

These simulations provide a detailed, dynamic picture of the binding event that static models like molecular docking cannot fully capture, offering critical insights for optimizing ligand affinity and specificity. researchgate.net

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Properties (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) analysis)

In silico ADME prediction uses computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to forecast the pharmacokinetic profile of a compound. iipseries.orgnih.govresearchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and flag potential liabilities before committing to expensive experimental studies. cambridge.orgnih.gov

For this compound, a standard ADME profile would assess several key parameters:

Absorption: Predicting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimating the likelihood of crossing the blood-brain barrier (BBB) and the extent of binding to plasma proteins (PPB). ekb.eg

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.

Excretion: Forecasting the likely route of elimination from the body.

Table 2: Representative In Silico ADME Prediction Profile Note: The following data are illustrative examples based on typical QSAR model outputs for small molecules and are not based on published results for this specific compound.

| ADME Property | Parameter | Predicted Outcome/Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross cell membranes. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. ekb.eg |

| Plasma Protein Binding (PPB) | >90% | Expected to be highly bound to plasma proteins. nih.gov | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of interactions involving the CYP3A4 pathway. |

Mechanisms of Biological Action and Molecular Target Engagement

Inhibition and Modulation of Specific Enzyme Active Sites

The phthalazine (B143731) nucleus is a versatile scaffold found in various enzyme inhibitors. Research into related phthalazine derivatives has shown that they can function as active-site inhibitors. For instance, a class of (4-benzylphthalazin-1-yl)-piperazin-1-yl]nicotinonitriles was identified as potent, active-site-directed inhibitors of Sphingosine 1-Phosphate Lyase (S1PL). researchgate.net These compounds were found to bind directly to the catalytic site of the enzyme, preventing its function. researchgate.net This mode of action, where the molecule physically occupies the active site to block substrate access, is a common mechanism for enzyme inhibitors and represents a plausible, though unconfirmed, mechanism for 4-(7-Chlorophthalazin-1-yl)morpholine against various enzymatic targets.

Interference with Protein Function and Intracellular Signaling Pathways

The compound's structure suggests potential interference with key signaling pathways involved in cell growth and proliferation.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and it is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. mdpi.comnih.gov Small-molecule inhibitors that target the ATP-binding site within the catalytic domain of VEGFR-2 are an important class of anticancer agents. mdpi.comnih.gov

The phthalazine and morpholine (B109124) moieties are present in several compounds designed as VEGFR-2 inhibitors. For example, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized and evaluated for their anticancer properties. nih.gov Molecular docking studies of the most active compound from this series showed strong interactions with the active site of VEGFR-2, suggesting its potential as a selective inhibitor. nih.gov The activity of these related compounds suggests that this compound may also target the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.

Table 1: VEGFR-2 Inhibitory Activity of a Structurally Related Compound This table presents data for a related quinazoline-morpholine hybrid, as direct data for this compound is not available.

| Compound | Target | Activity (IC50) | Cell Line | Source |

|---|---|---|---|---|

| Quinazoline-morpholinobenzylideneamino hybrid (Compound 1) | VEGFR-2 | -12.407 kcal/mol (Docking Score) | A549 (Lung Cancer) | nih.gov |

The ATP-binding cassette (ABC) transporter ABCG2 is a protein that can pump a wide range of substrates, including many chemotherapeutic drugs, out of cells, leading to multidrug resistance (MDR) in cancer. frontiersin.orgnih.gov Inhibitors of ABCG2 can reverse this resistance and enhance the efficacy of anticancer agents. frontiersin.orgsemanticscholar.org

Based on a comprehensive search of scientific literature, there is currently no published evidence to suggest that this compound or closely related phthalazine derivatives possess inhibitory activity against the ABCG2 transporter. Known inhibitors of ABCG2 typically belong to other chemical classes, such as chromone (B188151) derivatives or specific tyrosine kinase inhibitors. frontiersin.orgsemanticscholar.org

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues, such as those on histones. They are key readers of the epigenetic code, and their inhibition can modulate gene expression. Inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal) family, are being investigated as treatments for cancer and inflammatory diseases. A review of the literature did not yield any studies linking this compound or its structural class to the inhibition of bromodomains or other epigenetic modulators.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com The cytosolic isoforms hCA I and hCA II are ubiquitous.

The morpholine moiety has been incorporated into molecules designed as CA inhibitors. A study on morpholine-derived thiazoles demonstrated their potential as inhibitors of bovine Carbonic Anhydrase II. rsc.org The most potent compound in that series exhibited concentration-dependent inhibition with a Ki value in the micromolar range. rsc.org This suggests that the morpholine ring can interact with the CA active site. While these findings pertain to a different chemical series, they indicate that this compound could potentially exhibit inhibitory activity against CA isoenzymes.

Table 2: Carbonic Anhydrase II Inhibitory Activity of Structurally Related Compounds This table presents data for morpholine-derived thiazoles, as direct data for this compound is not available.

| Compound | Target | Activity (Ki) | Source |

|---|---|---|---|

| Morpholine derived thiazole (B1198619) (Compound 24) | Bovine Carbonic Anhydrase II | 9.64 ± 0.007 µM | rsc.org |

Induction of Specific Cellular Responses and Phenotypes

The molecular interactions described above would be expected to induce specific downstream cellular effects. Based on the potential for VEGFR-2 inhibition, the most likely cellular response would be the inhibition of angiogenesis. This would manifest as:

Inhibition of endothelial cell proliferation, migration, and tube formation: By blocking the signaling cascade initiated by VEGF, the compound could prevent the key steps required for new blood vessel growth.

Induction of apoptosis: In the context of cancer cells that rely on angiogenesis for survival, cutting off the blood supply can lead to nutrient deprivation and hypoxia, ultimately triggering programmed cell death (apoptosis).

These potential cellular outcomes remain speculative for this compound itself and would require direct experimental validation.

Apoptosis Induction in Various Cancer Cell Lines

There is no specific information available in the reviewed literature detailing the induction of apoptosis in any cancer cell line by this compound.

Modulation of Cell Cycle Progression

Research specifically investigating the modulation of cell cycle progression by this compound has not been identified in the public domain.

Molecular Recognition and Detailed Binding Interactions with Biological Macromolecules, as Elucidated through Biophysical and Structural Biology Techniques

There are no available studies using biophysical or structural biology techniques that describe the molecular recognition and binding interactions of this compound with any biological macromolecules.

It is important to note that while research on compounds with similar structural motifs exists, the strict focus on this compound as per the user's request prevents the inclusion of data from related but distinct chemical entities. The scientific community's understanding of this specific compound's biological activity would require dedicated future research.

Advanced Analytical Methodologies in Chemical and Biological Research

Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Through the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(7-Chlorophthalazin-1-yl)morpholine is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring and the chlorophthalazine core. The morpholine protons typically appear as two multiplets, representing the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. Based on data from related morpholine-containing structures, the protons adjacent to the nitrogen (N-CH₂) would likely resonate at a different chemical shift than those adjacent to the oxygen (O-CH₂) jocpr.comresearchgate.net. The aromatic protons on the phthalazine (B143731) ring are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm. The chlorine substituent at the 7-position would influence the electronic environment of the aromatic protons, leading to a specific splitting pattern consistent with a trisubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the two types of methylene carbons in the morpholine ring and for the eight carbons of the phthalazine core. The chemical shifts of the phthalazine carbons would be characteristic of aromatic and heteroaromatic systems, with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity beilstein-journals.org.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between adjacent protons, confirming the connectivity within the phthalazine aromatic system.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the morpholine and phthalazine carbons.

HMBC: Would show correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connection between the morpholine ring and the C1 position of the phthalazine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine N-CH₂ | 3.6 - 4.0 | 45 - 55 |

| Morpholine O-CH₂ | 3.8 - 4.2 | 65 - 75 |

| Phthalazine Ar-H | 7.5 - 9.0 | - |

| Phthalazine Ar-C | - | 120 - 155 |

| Phthalazine C-Cl | - | 130 - 140 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (Molecular Formula: C₁₂H₁₂ClN₃O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass (249.0669) 001chemical.comchemicalbook.com.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure mdpi.com.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2800 | C-H stretch | Aliphatic (Morpholine) |

| 1620 - 1580 | C=N stretch | Phthalazine Ring |

| 1580 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1050 | C-O-C stretch | Ether (Morpholine) |

| 1300 - 1150 | C-N stretch | Amine |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Note: These are expected ranges based on the functional groups present in the molecule.

Advanced Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation, isolation, and purification of chemical compounds from reaction mixtures and for assessing their purity. Given the aromatic and moderately polar nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a primary method for both purification and purity analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) would be used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By programming a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity. This technique would allow for the efficient separation of the target compound from starting materials, byproducts, and other impurities. The purity of the collected fractions would be assessed by analyzing the peak area in the resulting chromatogram, typically using a UV detector set to a wavelength where the phthalazine core exhibits strong absorbance. For preparative-scale purification, flash column chromatography using silica (B1680970) gel with a solvent system like ethyl acetate/hexane could also be employed rsc.org.

Methodologies for Quantitative Analysis of the Compound in Complex Research Matrices

To study the biological activity or metabolic fate of this compound, it is necessary to accurately measure its concentration in complex biological matrices such as plasma, serum, or tissue homogenates. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. A specific HPLC method would first be developed to separate the analyte from endogenous matrix components. The eluent would then be introduced into the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization) and detected. Using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition provides excellent selectivity and sensitivity, allowing for quantification down to very low levels. The method would be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Biophysical Techniques for Investigating Molecular Interactions and Binding Affinities

Understanding how a compound interacts with its biological target is crucial for drug discovery and chemical biology research. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing a target macromolecule (e.g., a protein), ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time nih.gov. In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of both the association (k_on) and dissociation (k_off) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated. SPR is highly sensitive and provides valuable kinetic information that is complementary to the thermodynamic data obtained from ITC.

Q & A

Q. What are the key considerations for synthesizing 4-(7-Chlorophthalazin-1-yl)morpholine with high purity?

Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize by-products like unsubstituted phthalazine derivatives. Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) for purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Answer: Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., morpholine ring protons at δ 3.6–3.8 ppm, aromatic protons for chlorophthalazine at δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₃ClN₃O: 266.0695) .

- FTIR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. How does the chlorophthalazine moiety influence the compound’s solubility and reactivity?

Answer:

- Solubility : The chloro group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution.

- Reactivity : The electron-withdrawing Cl atom directs electrophilic substitution to the 4-position of phthalazine, enabling selective functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of morpholine substitution in 7-chlorophthalazine derivatives?

Answer: The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the morpholine’s lone pair on nitrogen attacks the electron-deficient C1 position of 7-chlorophthalazine. Density functional theory (DFT) studies can model charge distribution to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using in situ IR) may resolve competing pathways .

Q. How can computational methods optimize the design of this compound analogs for biological activity?

Answer:

- Molecular docking : Screen analogs against target proteins (e.g., kinase enzymes) to predict binding affinity.

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. Br, morpholine vs. piperazine) with bioactivity data .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties early in development .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response standardization : Use fixed protocols (e.g., IC₅₀ assays in triplicate) to minimize variability.

- Control for degradation : Monitor compound stability in assay media via LC-MS .

- Cross-validate : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. How can researchers design experiments to study the compound’s interaction with indoor surfaces (e.g., lab equipment)?

Answer:

- Microspectroscopic imaging : Use Raman or ToF-SIMS to map surface adsorption on glass, stainless steel, or polymers.

- Reactivity tests : Expose surfaces to ozone/UV light to simulate aging and analyze degradation products via GC-MS .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Answer:

- LC-MS/MS : Detect sub-ppm impurities (e.g., residual morpholine or chlorophthalazine) with MRM transitions.

- ²⁹Si NMR : Identify siloxane contaminants from column chromatography .

Research Gaps and Future Directions

- Stability under environmental conditions : No data on photodegradation or hydrolysis in aqueous media.

- Ecotoxicity : Limited studies on biodegradation or bioaccumulation potential .

- Synergistic effects : Unexplored interactions with common lab contaminants (e.g., plasticizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.